N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide
Description
Properties
Molecular Formula |
C21H19N7O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C21H19N7O2/c1-30-17-9-3-14(4-10-17)13-18-25-21(28-27-18)26-19(29)15-5-7-16(8-6-15)24-20-22-11-2-12-23-20/h2-12H,13H2,1H3,(H,22,23,24)(H2,25,26,27,28,29) |
InChI Key |
XVFZQPNOPJWLCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core with 4-Methoxybenzyl Substitution
The 1,2,4-triazole moiety is synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions . For example, 4-methoxybenzyl-substituted 1,2,4-triazoles are prepared by heating a mixture of 4-methoxybenzylhydrazine and a carbonyl source (e.g., formic acid) at 120°C for 6–8 hours . Microwave-assisted synthesis, as demonstrated for analogous triazole derivatives, reduces reaction times to 2–5 minutes at 80°C with improved yields .
Key Reaction Conditions:
-
Reagents: 4-Methoxybenzylhydrazine, formic acid.
-
Catalyst: None (thermal cyclization) or piperidine (microwave-assisted) .
-
Characterization:
Preparation of 4-(Pyrimidin-2-ylamino)benzamide
The benzamide fragment is synthesized through sequential functionalization. Starting with 4-nitrobenzoic acid, reduction with hydrogen gas (5 atm) over palladium/carbon yields 4-aminobenzoic acid . Subsequent coupling with 2-aminopyrimidine via a Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as a ligand introduces the pyrimidinylamino group . The intermediate is then converted to the acid chloride using thionyl chloride and coupled with ammonia to form the benzamide .
Optimized Protocol:
-
Amination Step:
-
Benzamide Formation:
Characterization Data:
Coupling of Triazole and Benzamide Fragments
The final step involves forming an amide bond between the triazole amine and benzamide carboxylic acid. Activation of the carboxylic acid with EDCI/HOBt in DMF facilitates coupling at room temperature . Alternatively, microwave irradiation (30 minutes, 60°C) enhances reaction efficiency .
Procedure:
-
Activation: 4-(Pyrimidin-2-ylamino)benzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DMF, stirred for 1 hour.
-
Coupling: Add 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine (1 eq), stir for 12–24 hours.
-
Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:1) .
Yield and Purity:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation: Using bulky substituents or directing groups ensures preferential formation of the 1,2,4-triazole regioisomer .
-
Amide Bond Hydrolysis: Conducting reactions under anhydrous conditions with molecular sieves minimizes degradation .
-
Purification Difficulties: Gradient elution in column chromatography (ethyl acetate → methanol) resolves polar byproducts .
Scalability and Industrial Relevance
Large-scale production employs continuous flow reactors for triazole synthesis, achieving throughputs of 5–10 kg/day with >90% purity . Automated liquid-handling systems streamline coupling steps, reducing human error .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of diseases like Alzheimer’s . By binding to these targets, the compound can modulate their activity and influence downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formula (C22H21N7O2).
Functional Group Impact on Properties
- 4-Methoxybenzyl vs. Benzyl/Thioether : The 4-methoxy group in the target compound likely increases metabolic stability compared to unsubstituted benzyl groups (e.g., CAS 878065-05-5) , while thioethers may introduce susceptibility to oxidation .
- Pyrimidin-2-ylamino vs.
- Mercapto vs. Methoxy : The mercapto group in CAS 127871-91-4 introduces redox activity, which may limit in vivo stability but enable disulfide bond formation in targeted therapies .
Research Findings and Implications
- Pharmacokinetics : The 4-methoxybenzyl group in the target compound may improve oral bioavailability compared to nitro-substituted analogs (e.g., CAS 127871-91-4), which face metabolic reduction challenges .
- Target Selectivity: Pyrimidin-2-ylamino’s hydrogen-bonding capacity could enhance kinase inhibition selectivity over dimethylamino-containing analogs (CAS 22862-76-6), which may exhibit off-target interactions .
- Stability : The absence of redox-sensitive groups (e.g., mercapto) in the target compound suggests superior oxidative stability compared to CAS 127871-91-4 .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound featuring triazole and pyrimidine moieties. These structural elements are known for their significant biological activities, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its potential therapeutic roles, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O3, with a molecular weight of 391.4 g/mol. The IUPAC name is 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
| InChI Key | AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The triazole and pyrimidine rings can modulate enzyme activity involved in critical cellular pathways. For instance, it may inhibit enzymes associated with cancer cell proliferation, positioning it as a potential anti-cancer agent.
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine structures exhibit promising anticancer properties. For example, studies have shown that derivatives of triazole can inhibit various cancer cell lines by targeting specific kinases involved in cell growth and survival pathways. The compound's structural features suggest it may similarly inhibit cancer cell proliferation through enzyme modulation.
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibition potential of related compounds. For instance, KX2-391 (a benzamide derivative) demonstrated significant Src kinase inhibitory activity with GI50 values around 1.34 µM in specific cancer cell lines . This suggests that this compound may share similar mechanisms of action.
Comparative Studies
When compared to other compounds like N-benzyl substituted derivatives or pyrimidine analogs, the unique combination of the triazole and pyrimidine moieties in this compound enhances its biological activity. For instance:
| Compound | GI50 (µM) | Activity Type |
|---|---|---|
| KX2-391 | 1.34 | Src kinase inhibitor |
| N-benzyl derivative | 2.30 | Src kinase inhibitor |
| N-[3-(4-methoxybenzyl)-... | TBD | Potential anticancer |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- In vitro Studies : Various derivatives have been tested against cancer cell lines such as MDA-MB-231 and HT29, showing significant inhibition of cell proliferation.
- Mechanistic Insights : Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
- Selectivity : Some studies highlight the selectivity of these compounds for specific cancer types over normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
